![molecular formula C10H10N2O2S B1599188 4-Methyl-1-(phenylsulfonyl)-1H-imidazole CAS No. 324777-12-0](/img/structure/B1599188.png)
4-Methyl-1-(phenylsulfonyl)-1H-imidazole
Overview
Description
4-Methyl-1-(phenylsulfonyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms This particular compound is characterized by the presence of a methyl group at the 4-position and a phenylsulfonyl group at the 1-position of the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(phenylsulfonyl)-1H-imidazole typically involves the reaction of 4-methylimidazole with phenylsulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures (20-40°C).
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-(phenylsulfonyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the removal of the sulfonyl group.
Substitution: The methyl group or the phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the formation of the corresponding amines or hydrocarbons.
Scientific Research Applications
Synthetic Route
Step | Reagent | Conditions |
---|---|---|
1 | 4-Methylimidazole + Phenylsulfonyl chloride | Room temperature |
2 | Triethylamine (base) | Neutralization of HCl |
3 | Dichloromethane (solvent) | Reaction medium |
Chemistry
In synthetic chemistry, 4-Methyl-1-(phenylsulfonyl)-1H-imidazole serves as a building block for more complex molecules. It is utilized in various organic reactions, including oxidation and substitution reactions. The compound can be oxidized to form sulfoxides or sulfones and can undergo reduction or substitution with different functional groups.
Biology
The compound is investigated for its biological activities , particularly its antimicrobial and antifungal properties. Studies indicate that imidazole derivatives exhibit significant antibacterial effects against various pathogens, including Escherichia coli and Bacillus subtilis .
Case Study: Antimicrobial Activity
A study demonstrated that derivatives of imidazole, including this compound, showed high antibacterial activity against common strains, suggesting potential applications in developing new antibiotics .
Medicine
Research is ongoing to evaluate its potential as a pharmaceutical intermediate . The compound's structure allows it to interact with biological targets, which could lead to the development of new therapeutic agents. For instance, studies have shown that modifications of imidazole derivatives can enhance their anticancer activities by inhibiting tubulin polymerization in cancer cells .
Case Study: Anticancer Activity
A medicinal chemistry evaluation highlighted that certain imidazole analogs effectively inhibited tumor growth in xenograft models, showcasing the potential of compounds like this compound in cancer treatment .
Industrial Applications
In industry, this compound is utilized for producing specialty chemicals and materials with tailored properties. Its ability to undergo various chemical transformations makes it valuable in developing new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 4-Methyl-1-(phenylsulfonyl)-1H-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The phenylsulfonyl group can enhance the compound’s binding affinity to certain molecular targets, thereby modulating its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1H-imidazole: Lacks the phenylsulfonyl group, leading to different chemical and biological properties.
1-Phenylsulfonyl-1H-imidazole: Lacks the methyl group, which can affect its reactivity and applications.
4-Methyl-1-(p-tolylsulfonyl)-1H-imidazole: Contains a p-tolylsulfonyl group instead of a phenylsulfonyl group, leading to variations in its chemical behavior.
Uniqueness
4-Methyl-1-(phenylsulfonyl)-1H-imidazole is unique due to the presence of both the methyl and phenylsulfonyl groups, which confer specific chemical reactivity and potential biological activity. Its distinct structure allows for targeted applications in various fields of research and industry.
Biological Activity
4-Methyl-1-(phenylsulfonyl)-1H-imidazole (CAS No. 324777-12-0) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It has been shown to inhibit various biological pathways, particularly those involved in cell proliferation and apoptosis.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of certain enzymes related to tumor growth. For instance, studies have demonstrated that it can inhibit the activity of carbonic anhydrases, which play a crucial role in tumorigenesis .
Antimicrobial Activity
This compound has shown significant antimicrobial properties against various bacterial strains. In vitro studies reported effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like tetracycline .
Antitumor Activity
The compound has also been evaluated for its antitumor effects. In a study involving human cancer cell lines, it exhibited cytotoxicity with IC50 values ranging from 2.87 to 3.06 µM against cervical cancer cells, indicating its potential as an anticancer agent . The structure-activity relationship (SAR) studies suggest that the presence of the phenylsulfonyl group enhances its antitumor efficacy.
Apoptosis Induction
Further investigations revealed that this compound induces apoptosis in cancer cells. Flow cytometry analysis showed increased early and late apoptotic cells upon treatment with this compound, suggesting that it triggers programmed cell death mechanisms .
Study on Antimicrobial Efficacy
In a comparative study, various imidazole derivatives were synthesized and tested for antimicrobial activity. The results indicated that this compound had superior activity against E. coli compared to other derivatives, highlighting its potential application in treating bacterial infections .
Evaluation of Antitumor Properties
A notable study examined the effects of this compound on colon cancer cell lines. Treatment with this compound resulted in significant reductions in cell viability and tumor growth in xenograft models, supporting its development as a therapeutic agent for cancer .
Research Findings Summary Table
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-methylimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-9-7-12(8-11-9)15(13,14)10-5-3-2-4-6-10/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKAJWKWLMCGBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)S(=O)(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40403172 | |
Record name | 4-METHYL-1-(PHENYLSULFONYL)-1H-IMIDAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40403172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
324777-12-0 | |
Record name | 4-METHYL-1-(PHENYLSULFONYL)-1H-IMIDAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40403172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.